6-Fluoro-4-hydroxy-1-indanone
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Overview
Description
6-Fluoro-4-hydroxy-1-indanone is a chemical compound belonging to the indanone family Indanones are known for their diverse biological activities and are frequently used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydroxy-1-indanone typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by a ruthenium complex in hot toluene . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides . These reactions are carried out under specific conditions to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using recyclable catalysts. The use of efficient and sustainable methods, such as water as the sole solvent, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-hydroxy-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 6-Fluoro-4-oxo-1-indanone.
Reduction: Formation of 6-Fluoro-4-hydroxyindan-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxy-1-indanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-1-indanone involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Hydroxy-1-indanone
- 6-Fluoro-1-indanone
- 4-Fluoro-1-indanone
Comparison: 6-Fluoro-4-hydroxy-1-indanone is unique due to the presence of both a fluorine atom and a hydroxyl groupFor example, 4-Hydroxy-1-indanone lacks the fluorine atom, which may reduce its binding affinity to certain targets .
Properties
IUPAC Name |
6-fluoro-4-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMQMYVPWHXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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